6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
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Overview
Description
6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H6N2O2S and a molecular weight of 182.20 g/mol . This compound is known for its unique structure, which combines an imidazole ring with a thiazole ring, making it a valuable building block in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid . This reaction is carried out in the presence of a dehydrating system, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA), in a T-mixer . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using a continuous flow system with multiple reactors . This method allows for the efficient synthesis of the compound without the need for intermediate isolation, thus streamlining the production process and reducing costs .
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted imidazo[2,1-b][1,3]thiazole derivatives .
Scientific Research Applications
6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
- 3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde
- 3-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid
Uniqueness
6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity . Its combination of an imidazole and thiazole ring system makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-4-2-9-3-5(6(10)11)12-7(9)8-4/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBACBWOUJFLVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(SC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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